Enantiómero S de Tipifarnib

Descripción general

Descripción

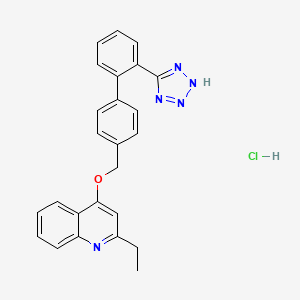

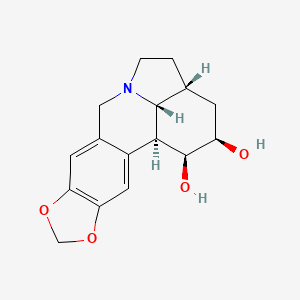

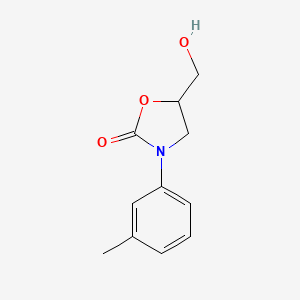

6-[(S)-amino-(4-chlorophenyl)-(3-methyl-4-imidazolyl)methyl]-4-(3-chlorophenyl)-1-methyl-2-quinolinone is a diarylheptanoid.

Aplicaciones Científicas De Investigación

Inhibición de la Farnesiltransferasa

El enantiómero S de Tipifarnib es un inhibidor potente y altamente selectivo de la farnesiltransferasa (FTase) . La FTase es una enzima que cataliza la unión postraduccional de grupos farnesilo a proteínas de señalización, que son necesarias para la localización a las membranas celulares .

Tratamiento de los Carcinomas de Células Escamosas de Cabeza y Cuello (HNSCC) con Mutación HRAS

El this compound se ha identificado como una terapia de precisión para el HNSCC con mutación HRAS . Ha demostrado inhibir la proliferación, la supervivencia y la formación de esferoides de las células con mutación HRAS .

Inhibición de la Actividad de mTOR

Se ha descubierto que el this compound potencia los efectos antitumorales de la inhibición de PI3Kα en HNSCC con disregulación de PIK3CA y HRAS mediante la inhibición convergente de la actividad de mTOR .

Terapia Combinada con Alpelisib

El this compound se ha utilizado en combinación con alpelisib, un inhibidor de PI3Kα, en múltiples subconjuntos de HNSCC definidos molecularmente . Esta combinación ha llevado a una marcada citotoxicidad in vitro y a la regresión tumoral in vivo .

Tratamiento de HNSCC Recurrente/Metastásico (R/M)

La combinación del this compound y alpelisib ha demostrado tener el potencial de beneficiar a más del 45% de los pacientes con HNSCC R/M . Al bloquear la reactivación por retroalimentación de mTORC1, el this compound puede prevenir la resistencia adaptativa a terapias dirigidas adicionales, mejorando su utilidad clínica .

Inhibición del Producto del Gen MDR1, P-glicoproteína

El this compound se ha identificado como un potente inhibidor del producto del gen MDR1, P-glicoproteína, y ha demostrado un sinergismo citotóxico significativo contra la leucemia humana .

Mecanismo De Acción

Target of Action

Tipifarnib S enantiomer primarily targets the enzyme farnesyltransferase (FTase) . FTase is involved in the post-translational modification of proteins, including the Ras protein, which plays a crucial role in cell signaling and is often abnormally active in cancer .

Mode of Action

Tipifarnib S enantiomer acts as a potent and specific inhibitor of FTase . It prevents the proper functioning of the Ras protein by inhibiting its farnesylation, a process that involves the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the pre-Ras protein . This inhibition disrupts the attachment of Ras to the cell membrane, thereby impeding its ability to transfer signals from membrane receptors .

Biochemical Pathways

The inhibition of FTase by Tipifarnib S enantiomer affects the MAPK pathway, leading to a reduction in its signaling . This results in the modulation of the phosphorylation levels of signal transducers and activators of transcription 3 (STAT3) and extracellular signal-regulated kinases (ERK) .

Result of Action

The inhibition of FTase by Tipifarnib S enantiomer leads to several molecular and cellular effects. It suppresses the growth of certain cancer cell lines, such as human pancreatic adenocarcinoma cell lines . This growth inhibition is associated with changes in the phosphorylation levels of STAT3 and ERK . In vivo, Tipifarnib treatment has been shown to induce tumor stasis or regression in certain xenograft models .

Análisis Bioquímico

Biochemical Properties

Tipifarnib S enantiomer interacts with the enzyme farnesyltransferase (FTase) . FTase catalyzes the posttranslational attachment of farnesyl groups to signaling proteins that are required for localization to cell membranes . Although all RAS isoforms are FTase substrates, only HRAS is exclusively dependent upon farnesylation .

Cellular Effects

Tipifarnib S enantiomer has been shown to have effects on various types of cells and cellular processes . For instance, in head and neck squamous cell carcinoma (HNSCC), Tipifarnib treatment resulted in the reduction of MAPK pathway signaling, inhibition of proliferation, induction of apoptosis, and robust abrogation of neovascularization .

Molecular Mechanism

The molecular mechanism of action of Tipifarnib S enantiomer involves the inhibition of farnesyltransferase (FTase), which leads to the displacement of both mutant and wild-type HRAS from membranes . This results in the reduction of MAPK pathway signaling, inhibition of proliferation, and induction of apoptosis .

Temporal Effects in Laboratory Settings

It has been shown that Tipifarnib treatment can lead to marked cytotoxicity in vitro and tumor regression in vivo .

Dosage Effects in Animal Models

The effects of Tipifarnib S enantiomer at different dosages in animal models have not been fully explored. It has been shown that Tipifarnib treatment induced tumor stasis or regression in all six HRAS-mutant xenografts tested .

Metabolic Pathways

The metabolic pathways that Tipifarnib S enantiomer is involved in are related to the inhibition of farnesyltransferase (FTase) . This leads to the displacement of both mutant and wild-type HRAS from membranes .

Transport and Distribution

The transport and distribution of Tipifarnib S enantiomer within cells and tissues are related to its role as a farnesyltransferase (FTase) inhibitor . FTase catalyzes the posttranslational attachment of farnesyl groups to signaling proteins that are required for localization to cell membranes .

Subcellular Localization

The subcellular localization of Tipifarnib S enantiomer is related to its role as a farnesyltransferase (FTase) inhibitor . FTase catalyzes the posttranslational attachment of farnesyl groups to signaling proteins that are required for localization to cell membranes .

Propiedades

IUPAC Name |

6-[(S)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHJCIYEEKOWNM-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1[C@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile](/img/structure/B1682409.png)

![N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride](/img/structure/B1682411.png)

![5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride](/img/structure/B1682414.png)